![molecular formula C15H20N4O2S2 B15154908 methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B15154908.png)
methyl 5-ethyl-2-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including an imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the imidazole group through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
化学反应分析
Types of Reactions
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions to form corresponding amines.
Substitution: Both the thiophene and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazole group can produce primary or secondary amines.
科学研究应用
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-4-CARBOXYLATE: Another positional isomer with the carboxylate group at the 4-position.
Uniqueness
METHYL 5-ETHYL-2-({[3-(IMIDAZOL-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the imidazole and thiophene rings provides a versatile scaffold for further functionalization and optimization in drug development.
属性
分子式 |
C15H20N4O2S2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
methyl 5-ethyl-2-(3-imidazol-1-ylpropylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-11-9-12(14(20)21-2)13(23-11)18-15(22)17-5-4-7-19-8-6-16-10-19/h6,8-10H,3-5,7H2,1-2H3,(H2,17,18,22) |
InChI 键 |
QRCNKVHXVZTIRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(S1)NC(=S)NCCCN2C=CN=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154833.png)
![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)
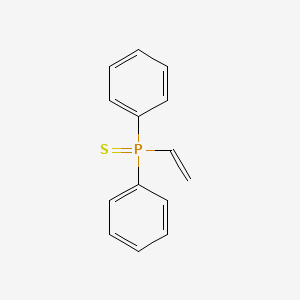
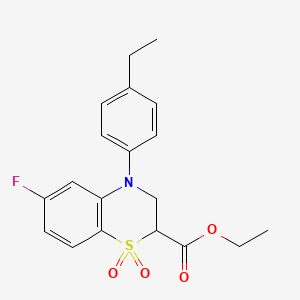
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)
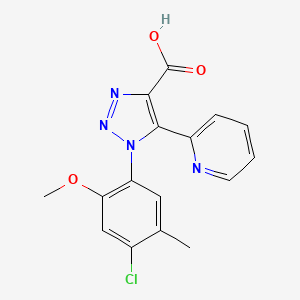
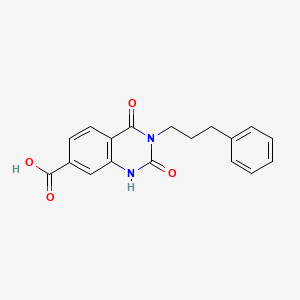
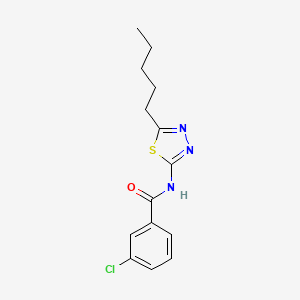
![N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B15154897.png)
![3-bromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B15154904.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)phenylalaninate](/img/structure/B15154920.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B15154924.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B15154938.png)
